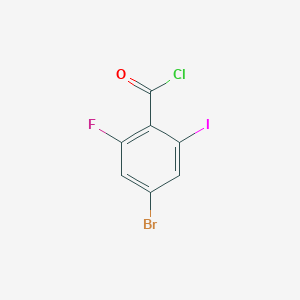
4-Bromo-2-fluoro-6-iodobenzoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-6-iodobenzoylchloride is an organohalide compound with the molecular formula C7H2BrClFIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-iodobenzoylchloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluoro-6-iodobenzoic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-iodobenzoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in anhydrous solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-bromo-2-fluoro-6-phenylbenzoylchloride.
Scientific Research Applications
4-Bromo-2-fluoro-6-iodobenzoylchloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzoylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoroiodobenzene
- 4-Bromo-2,6-difluoroaniline
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness
4-Bromo-2-fluoro-6-iodobenzoylchloride is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules.
Properties
Molecular Formula |
C7H2BrClFIO |
|---|---|
Molecular Weight |
363.35 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-iodobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |
InChI Key |
OJXRWUBJUWITRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


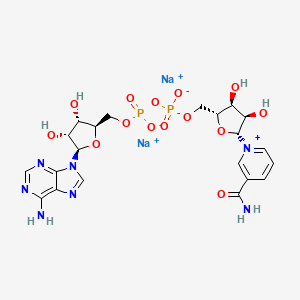
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
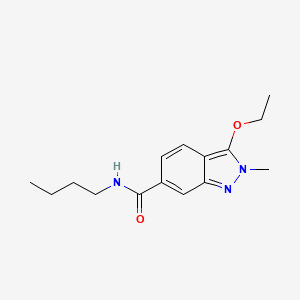
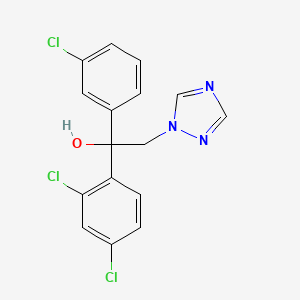
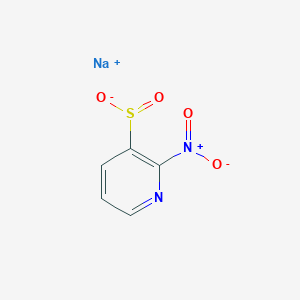
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
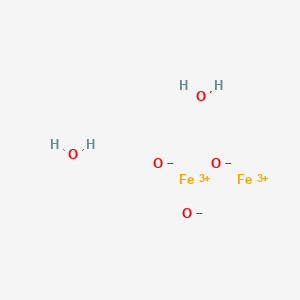
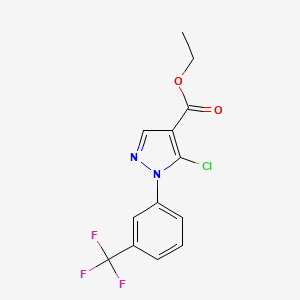
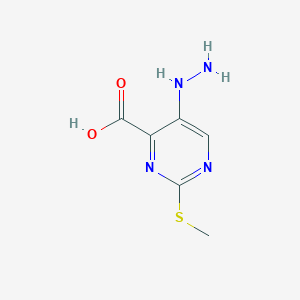
![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)
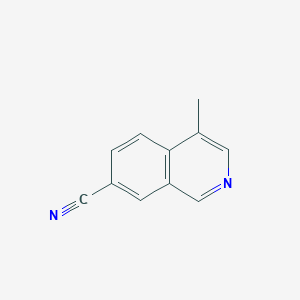
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
